Naphthalene-1-13C
Overview
Description
Naphthalene-1-13C is a labeled isotopic compound where the carbon-13 isotope is incorporated at the first position of the naphthalene molecule. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The incorporation of carbon-13 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1-13C typically involves the introduction of carbon-13 labeled precursors into the naphthalene structure. One common method is the Friedel-Crafts acylation of benzene with a carbon-13 labeled acyl chloride, followed by cyclization and dehydrogenation to form the naphthalene ring system. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like carbon disulfide (CS2).
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity carbon-13 labeled starting materials and stringent control of reaction conditions to ensure the incorporation of the isotope at the desired position. The final product is purified using techniques such as recrystallization and chromatography to achieve high isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1-13C undergoes various types of chemical reactions, including:
Oxidation: Naphthalene can be oxidized to form naphthoquinones or phthalic anhydride.
Reduction: Reduction of naphthalene can yield tetrahydronaphthalene or decahydronaphthalene.
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common.
Common Reagents and Conditions
Oxidation: Chromic acid (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Sodium in ethanol (Na/EtOH) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and chlorine (Cl2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Phthalic anhydride, naphthoquinones.
Reduction: Tetrahydronaphthalene, decahydronaphthalene.
Substitution: Nitro-naphthalene, sulfonated naphthalene, halogenated naphthalene.
Scientific Research Applications
Naphthalene-1-13C is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The carbon-13 label allows for detailed structural analysis and elucidation of complex organic molecules.
Tracer Studies: Used in environmental and metabolic studies to trace the fate of naphthalene in various systems.
Material Science: Investigated for its properties in the development of new materials and polymers.
Chemical Synthesis: Utilized as a precursor or intermediate in the synthesis of other labeled compounds.
Mechanism of Action
The mechanism of action of Naphthalene-1-13C in research applications primarily involves its behavior as a labeled compound in NMR spectroscopy. The carbon-13 isotope provides a distinct signal that can be tracked, allowing researchers to study molecular interactions, reaction pathways, and structural dynamics. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparison with Similar Compounds
Naphthalene-1-13C can be compared with other isotopically labeled naphthalene derivatives such as:
Naphthalene-1,2,3,4-13C4: Labeled at multiple positions, providing more detailed NMR data.
Naphthalene-1,2,3,4,9,10-13C6: Offers comprehensive labeling for extensive structural studies.
Naphthalene-d8: Deuterium-labeled naphthalene used in different types of spectroscopic studies.
The uniqueness of this compound lies in its specific labeling at the first carbon position, making it particularly useful for targeted studies where precise isotopic placement is crucial.
Properties
IUPAC Name |
naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=C[13CH]=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480141 | |
Record name | Naphthalene-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20526-83-4 | |
Record name | Naphthalene-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20526-83-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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